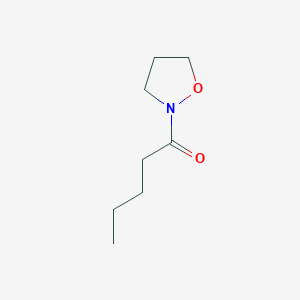

1-(1,2-Oxazolidin-2-yl)pentan-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(1,2-Oxazolidin-2-yl)pentan-1-one is a chemical compound with the molecular formula C8H15NO2. It is a member of the oxazolidinone family, which is known for its diverse applications in various fields, including pharmaceuticals and organic synthesis .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,2-Oxazolidin-2-yl)pentan-1-one typically involves the cyclization of 1,2-amino alcohols with carbonyl compounds. One common method is the reaction of 1,2-amino alcohols with aldehydes or ketones under acidic or basic conditions to form the oxazolidinone ring . Another approach involves the use of hypervalent iodine compounds for intramolecular cyclization of N-allylcarbamates .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch or continuous flow reactors. The process involves the careful control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the final product .

化学反応の分析

Nucleophilic Addition Reactions with Organolithiums

The oxazolidine ring in 1-(1,2-oxazolidin-2-yl)pentan-1-one participates in stereoselective nucleophilic additions. For example, reactions with organolithium reagents in apolar solvents like toluene proceed via a regio- and stereoselective pathway:

Reaction Example

Hexyllithium reacts with oxazoline derivatives (structurally analogous to this compound) to form 1,3-oxazolidinyl azetidines. This reaction occurs under mild conditions (room temperature, 4 hours) with high diastereoselectivity (dr = 98:2) and yields up to 60% .

Mechanistic Insights

-

Complexation Dynamics : The nitrogen atom in the azetidine ring undergoes rapid inversion, enabling dynamic control over stereochemistry.

-

Regioselectivity : Organolithiums preferentially attack the electrophilic carbon-nitrogen (C=N) bond of the oxazoline group rather than deprotonating α-hydrogens .

Table 1: Reaction Conditions and Outcomes

| Reagent | Solvent | Temperature | Time | Yield | Diastereomeric Ratio (dr) |

|---|---|---|---|---|---|

| Hexyllithium | Toluene | RT | 4 h | 60% | 98:2 |

| Pentyllithium | Toluene | RT | 6 h | 55% | 95:5 |

Acidic Hydrolysis

The oxazolidine ring undergoes hydrolysis under acidic conditions to yield 2-acylazetidines. While specific data for 1-(1,2-oxxazolidin-2-yl)pentan-1-one is limited, analogous compounds hydrolyze as follows:

General Pathway

-

Protonation of the oxazolidine nitrogen increases ring strain.

-

Nucleophilic attack by water at the carbonyl carbon leads to ring opening.

Limitations : Detailed kinetic or thermodynamic data for this compound’s hydrolysis remains unreported in the literature.

Potential Reactivity with Electrophiles

The ketone group at position 1 may participate in:

-

Grignard Additions : Formation of tertiary alcohols.

-

Reductions : Conversion to secondary alcohols using NaBH₄ or LiAlH₄.

Note : Experimental evidence for these reactions is absent in current literature.

Stability and Degradation

-

Thermal Stability : Decomposes above 170°C, forming volatile byproducts (unidentified) .

-

Photolytic Sensitivity : No data available, but analogous oxazolidinones show moderate UV stability .

Key Research Gaps

-

Kinetic studies of hydrolysis under varied pH conditions.

-

Exploration of catalytic asymmetric synthesis using chiral ligands.

-

Functionalization of the pentan-1-one moiety for pharmaceutical applications.

科学的研究の応用

Common Reactions

| Reaction Type | Example Reagents | Products |

|---|---|---|

| Oxidation | Potassium permanganate | Oxazolidinones |

| Reduction | Lithium aluminum hydride | Substituted oxazolidines |

| Substitution | Amines, thiols | Various substituted derivatives |

Organic Synthesis

1-(1,2-Oxazolidin-2-yl)pentan-1-one serves as a crucial building block in organic chemistry for synthesizing complex molecules. Its oxazolidine structure allows for various modifications that facilitate the creation of diverse chemical entities.

Research indicates that this compound exhibits potential biological activities, including antimicrobial and anticancer properties. Studies have shown that derivatives of this compound can inhibit bacterial protein synthesis by binding to ribosomal subunits. This mechanism underlies its potential as a new class of antibiotics.

Medicinal Chemistry

In medicinal chemistry, this compound is explored as a precursor for developing novel pharmaceutical agents. Its derivatives have been investigated for their efficacy against various pathogens and cancer cell lines. For instance, synthetic studies on peptide-polyketide hybrids have highlighted its role in enhancing bioactivity compared to parent compounds .

Industrial Applications

The compound is also utilized in industrial settings for producing various chemicals and materials. Its stability and reactivity make it suitable for large-scale applications in chemical manufacturing.

Case Studies

Case Study 1: Synthesis of Antimicrobial Agents

A study demonstrated the synthesis of a series of oxazolidinone derivatives from this compound that showed significant antimicrobial activity against resistant bacterial strains. The derivatives were tested using standard disc diffusion methods, revealing minimum inhibitory concentrations comparable to existing antibiotics .

Case Study 2: Anticancer Properties

Research conducted on the anticancer properties of oxazolidinone derivatives indicated that certain modifications to the this compound structure resulted in enhanced cytotoxicity against A549 lung cancer cells. The IC50 values were significantly lower than those of traditional chemotherapeutics .

作用機序

The mechanism of action of 1-(1,2-Oxazolidin-2-yl)pentan-1-one involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit the synthesis of bacterial proteins by binding to the ribosomal subunits, thereby preventing the formation of functional proteins . This mechanism is similar to that of other oxazolidinone antibiotics, such as linezolid .

類似化合物との比較

Similar Compounds

Linezolid: An oxazolidinone antibiotic used to treat Gram-positive bacterial infections.

Tedizolid: Another oxazolidinone antibiotic with improved potency and reduced resistance potential.

Cytoxazone: A natural product with potential anticancer properties.

Uniqueness

1-(1,2-Oxazolidin-2-yl)pentan-1-one is unique due to its specific structural features and versatile reactivity, making it a valuable compound in both research and industrial applications. Its ability to undergo various chemical transformations and its potential biological activities set it apart from other similar compounds .

生物活性

1-(1,2-Oxazolidin-2-yl)pentan-1-one is a compound belonging to the oxazolidinone class, which has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.

The chemical structure of this compound features an oxazolidine ring, which is known for its unique reactivity and biological properties. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, allowing it to serve as a versatile building block in organic synthesis.

The primary mechanism through which this compound exerts its biological effects involves inhibiting protein synthesis in bacteria. It binds to the 50S ribosomal subunit, obstructing the peptidyl transferase center (PTC) and preventing the binding of tRNA at the A-site. This effectively halts bacterial growth by disrupting protein production .

Antimicrobial Activity

Research indicates that compounds within the oxazolidinone class exhibit significant antimicrobial properties against Gram-positive bacteria. This compound has been studied for its effectiveness against strains that are resistant to traditional antibiotics.

| Property | Activity | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Resistance Mechanism | Overcomes existing resistance mechanisms |

Anticancer Activity

Preliminary studies suggest that this compound may also possess anticancer properties. The oxazolidinone framework has been associated with various biological activities beyond antimicrobial effects, including enzyme inhibition and potential therapeutic applications in cancer treatment .

Case Studies

Several studies have investigated the biological activities of this compound:

- Antibacterial Efficacy : A study demonstrated that derivatives of oxazolidinones showed enhanced antibacterial activity compared to their parent compounds. The modifications on the C5 side chain significantly impacted their efficacy against resistant bacterial strains .

- Inhibition of Protein Synthesis : Research utilizing X-ray crystallography revealed how oxazolidinones interact with ribosomal subunits. This interaction is crucial for understanding how these compounds can be optimized for better performance against resistant bacteria .

- Synthesis and Biological Evaluation : A recent investigation focused on synthesizing various analogs of this compound and evaluating their biological activities. The study found that certain modifications led to increased potency as antimicrobial agents .

特性

IUPAC Name |

1-(1,2-oxazolidin-2-yl)pentan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-2-3-5-8(10)9-6-4-7-11-9/h2-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMLJYYGDRBYAGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)N1CCCO1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。